molecular formula C6H7FO2 B2481608 (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid CAS No. 1414363-13-5

(2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid

Cat. No. B2481608
CAS RN: 1414363-13-5
M. Wt: 130.118
InChI Key: DNMPLTOFLDHJDO-HYXAFXHYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl and fluorine-containing compounds involves complex chemical processes. For example, the synthesis of methyl esters of cyclopropene analogues has been explored as inhibitors of mycolic acid biosynthesis, indicating the potential for synthesizing related compounds like "(2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid" through methods involving cyclopropene protection and subsequent chemical reactions (Hartmann et al., 1994).

Molecular Structure Analysis

The molecular structure of cyclopropyl and fluorine-containing compounds reveals unique configurations. The structural analysis often involves X-ray crystallography to determine the orientation and configuration of the cyclopropyl group and the fluorine atom within the molecule. For instance, the structure of related compounds has been elucidated, showing how the cyclopropyl group and fluorine substitution influence the molecular conformation and stability (Ries & Bernal, 1985).

Chemical Reactions and Properties

Cyclopropyl and fluorine-substituted compounds participate in various chemical reactions, demonstrating a range of chemical properties such as reactivity towards nucleophiles and electrophiles. These properties are influenced by the presence of the cyclopropyl group and the electronegative fluorine atom. For example, studies have explored the reactions of cyclopropyl-substituted fluoroepoxides, revealing divergent rearrangements and the influence of the cyclopropyl and fluorine groups on reaction pathways (Luo et al., 2014).

Scientific Research Applications

Enzyme Inhibition and Mechanism Studies

  • Decomposition Mechanism and Inhibition of ACC Deaminase : The decomposition of DFACC, a related compound, under physiological conditions, results in the formation of 3-fluoro-2-oxobut-3-enoic acid. DFACC is identified as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity, highlighting its potential for enzyme mechanism studies (Liu et al., 2015).

  • Inactivation of Gamma-Aminobutyric Acid Aminotransferase : Another related compound, (S,E)-4-Amino-5-fluoropent-2-enoic acid, serves as a mechanism-based inactivator of gamma-Aminobutyric Acid Aminotransferase. This research suggests the compound’s role in studying enzyme inactivation processes (Silverman et al., 1986).

Chemical Synthesis and Reactions

  • Synthesis of Cyclopropene and Cyclopropane Fatty Acids : The synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which are analogues of mycolic acid biosynthesis inhibitors, involves cyclopropyl functionalities similar to those in (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid. This research is crucial for understanding the biosynthesis of mycolic acids in mycobacteria (Hartmann et al., 1994).

  • Cyclopropyl-Substituted Fluoroepoxides : The study of cyclopropyl-substituted fluoroepoxides demonstrates divergent rearrangements involving C-F bond cleavage and formation. Such rearrangements are critical for understanding the behavior of fluoro-substituted cyclopropyl compounds (Luo et al., 2014).

Photodegradation and Photochemical Properties

  • Photodegradation Product Studies : The photodegradation of ciprofloxacin, which has a cyclopropyl-fluoro group similar to (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid, leads to major decomposition products in acidic solution, indicating the significance of studying the photostability and degradation products of such compounds (Torniainen et al., 1997).

properties

IUPAC Name

(Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-5(6(8)9)3-4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMPLTOFLDHJDO-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1414363-13-5
Record name (2Z)-3-cyclopropyl-2-fluoroprop-2-enoic acid
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